5-(1-acetyl-1H-indol-3-yl)-7,9-dichloro-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
5-(1-acetyl-1H-indol-3-yl)-7,9-dichloro-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise for various scientific research applications.
Preparation Methods
The synthesis of 5-(1-acetyl-1H-indol-3-yl)-7,9-dichloro-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves multiple stepsIndustrial production methods may involve optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The indole nucleus can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(1-acetyl-1H-indol-3-yl)-7,9-dichloro-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(1-acetyl-1H-indol-3-yl)-7,9-dichloro-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets. The indole nucleus allows it to bind to various receptors and enzymes, modulating their activity . The compound’s unique structure enables it to participate in multiple biochemical pathways, influencing cellular processes and responses .
Comparison with Similar Compounds
Compared to other indole derivatives, 5-(1-acetyl-1H-indol-3-yl)-7,9-dichloro-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine stands out due to its unique combination of functional groups and ring systems. Similar compounds include:
Indole-3-acetic acid: A plant hormone with a simpler structure.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole nucleus.
Serotonin: A neurotransmitter derived from indole. The presence of the pyrazolo[1,5-c][1,3]benzoxazine ring system and the specific substituents make this compound distinct and potentially more versatile in its applications.
Properties
CAS No. |
303104-45-2 |
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Molecular Formula |
C26H18Cl3N3O2 |
Molecular Weight |
510.8 g/mol |
IUPAC Name |
1-[3-[7,9-dichloro-2-(4-chlorophenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl]indol-1-yl]ethanone |
InChI |
InChI=1S/C26H18Cl3N3O2/c1-14(33)31-13-20(18-4-2-3-5-23(18)31)26-32-24(19-10-17(28)11-21(29)25(19)34-26)12-22(30-32)15-6-8-16(27)9-7-15/h2-11,13,24,26H,12H2,1H3 |
InChI Key |
ACZZUIXOIFNCDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)C3N4C(CC(=N4)C5=CC=C(C=C5)Cl)C6=C(O3)C(=CC(=C6)Cl)Cl |
Origin of Product |
United States |
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